molecular formula C18H13N3O2S B2411326 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide CAS No. 946286-48-2

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide

Cat. No. B2411326
CAS RN: 946286-48-2
M. Wt: 335.38
InChI Key: DNSDPTAZGBZDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . It has been used in various applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal .


Synthesis Analysis

The synthesis of benzothiazole derivatives has received much attention . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The compounds were evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole based compounds, including the one , have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Antioxidant Activity

Thiazoles, a class of compounds to which your compound belongs, have been studied for their antioxidant activity . They have been found to release energy from carbohydrates during metabolism and help in the normal functioning of the nervous system .

Anti-Inflammatory and Analgesic Activity

Thiazoles have also been found to have anti-inflammatory and analgesic activity . It was observed that the presence of a thiazolidinone ring led to greater anti-inflammatory and analgesic activity .

Antimicrobial Activity

Thiazoles serve as antimicrobial drugs . They have been used in the treatment of infections caused by urease producing bacteria .

Anticancer Activity

Thiazoles have been studied for their anticancer activity . They have been found to have cytotoxic effects on cancer cells .

Antiviral Activity

Thiazoles have been studied for their antiviral activity . They have been used as HIV protease inhibitors .

Anticonvulsant Activity

Thiazoles have been studied for their anticonvulsant activity . They have been used in the treatment of seizures .

Antihypertensive Activity

Thiazoles have been studied for their antihypertensive activity . They have been used in the treatment of high blood pressure .

Future Directions

The future directions for “N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide” could involve further exploration of its potential applications, particularly in the field of medicine given its anti-inflammatory properties . Further molecular docking studies could also be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-10-15(23-21-11)17(22)19-13-7-3-2-6-12(13)18-20-14-8-4-5-9-16(14)24-18/h2-10H,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSDPTAZGBZDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.